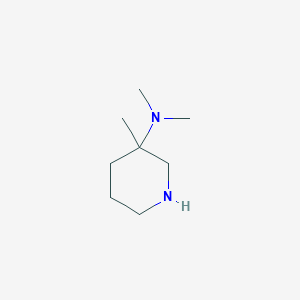

N,N,3-Trimethyl-3-piperidinamine

説明

N,N,3-Trimethyl-3-piperidinamine is a tertiary amine featuring a piperidine ring substituted with three methyl groups: two at the nitrogen atom (N,N-dimethyl) and one at the 3-position of the ring. This compound belongs to the class of N-substituted piperidines, which are widely studied for their structural versatility in medicinal chemistry and drug design.

特性

IUPAC Name |

N,N,3-trimethylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(10(2)3)5-4-6-9-7-8/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUFINOQAPUKOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-Trimethyl-3-piperidinamine typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of N,N,3-Trimethyl-3-piperidinamine .

Industrial Production Methods: Industrial production of N,N,3-Trimethyl-3-piperidinamine often involves the hydrogenation of pyridine derivatives using catalysts like molybdenum disulfide. This method is efficient and scalable, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: N,N,3-Trimethyl-3-piperidinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, methylating agents.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Reduced amine derivatives.

Substitution: Substituted piperidine derivatives.

科学的研究の応用

N,N,3-Trimethyl-3-piperidinamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: N,N,3-Trimethyl-3-piperidinamine derivatives are explored for their therapeutic potential in treating various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

作用機序

The mechanism of action of N,N,3-Trimethyl-3-piperidinamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between N,N,3-Trimethyl-3-piperidinamine and related compounds:

Physicochemical and Pharmacological Comparisons

- Lipophilicity: N,N-Dimethyl groups (as in the target compound) enhance lipophilicity compared to polar substituents like fluorobenzyl () or aminomethyl (). HIPDM () shares this trait, enabling blood-brain barrier penetration. The logP of HIPDM (~3.5) and Pheniramine (~3.2) suggests that N,N,3-Trimethyl-3-piperidinamine may have a similar logP, favoring membrane permeability .

Synthetic Routes :

- N-Methylpiperidine derivatives are often synthesized via reductive amination or alkylation. For example, HIPDM () was prepared via an iodine exchange reaction, while [2] highlights N-methylpiperidine’s role in reducing racemization during peptide synthesis .

Biological Activity :

Substituent Effects on Function

- N,N-Dimethyl vs. N-Substituted Aryl Groups :

- N,N-Dimethyl groups (target compound) increase basicity and lipophilicity, whereas bulky aryl substituents (e.g., 3-fluorobenzyl in ) may reduce metabolic stability but enhance target specificity.

生物活性

N,N,3-Trimethyl-3-piperidinamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, synthesis methods, mechanisms of action, and applications in various therapeutic areas.

N,N,3-Trimethyl-3-piperidinamine is a piperidine derivative characterized by three methyl groups attached to the nitrogen atom of the piperidine ring. The synthesis typically involves the alkylation of piperidine derivatives using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Industrial production often employs hydrogenation of pyridine derivatives using catalysts like molybdenum disulfide, ensuring scalability for large-scale applications.

Biological Activities

Antimicrobial Activity:

Research indicates that N,N,3-Trimethyl-3-piperidinamine exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties:

The compound has been investigated for its anticancer activity. In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, a recent study showed that derivatives of this compound displayed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin .

Mechanism of Action:

The biological effects of N,N,3-Trimethyl-3-piperidinamine are attributed to its ability to interact with specific molecular targets within cells. It may act as an inhibitor of enzymes involved in critical pathways such as cell growth and proliferation. This interaction can lead to downstream effects that promote apoptosis in cancer cells .

Case Studies

-

Cytotoxicity in Cancer Models:

A study conducted on FaDu hypopharyngeal tumor cells demonstrated that N,N,3-Trimethyl-3-piperidinamine derivatives not only inhibited cell growth but also triggered apoptotic pathways. The structure–activity relationship (SAR) analysis highlighted that modifications to the piperidine structure could enhance efficacy against cancer cells . -

Antimicrobial Efficacy:

In another study, the compound was tested against a panel of bacterial pathogens, showing significant inhibition zones in agar diffusion tests. The results suggest that N,N,3-Trimethyl-3-piperidinamine could serve as a lead compound for developing new antibiotics.

Comparison with Related Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N,N-Dimethylpiperidine | Two methyl groups on nitrogen | Moderate antimicrobial activity |

| N-Methylpiperidine | One methyl group on nitrogen | Lower anticancer activity |

| N,N,3-Trimethyl-3-piperidinamine | Three methyl groups on nitrogen | Enhanced cytotoxicity and antimicrobial properties |

Future Directions and Applications

The unique substitution pattern of N,N,3-Trimethyl-3-piperidinamine offers opportunities for further research into its therapeutic potential. Its dual action as an antimicrobial and anticancer agent positions it as a candidate for multi-targeted therapies. Ongoing studies focus on optimizing its structure to improve selectivity and potency against specific cancer types and bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。